molecular formula C26H28N2O3S B3577990 N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide

N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide

Cat. No.: B3577990
M. Wt: 448.6 g/mol
InChI Key: PEOPQRYUIQSKSG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3,4-dimethylphenyl group and a benzyl-substituted tetrahydroisoquinoline-2-carbonyl moiety. Its synthesis likely involves carbamoyl chloride intermediates, as described in methods for analogous compounds (e.g., via triphosgene-mediated reactions with secondary or tertiary amines) . Safety protocols emphasize its reactivity, particularly with water, necessitating stringent handling measures to prevent decomposition or hazardous reactions .

Properties

IUPAC Name

N-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-N-(3,4-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-19-8-13-25(16-20(19)2)28(32(3,30)31)17-21-9-11-23(12-10-21)26(29)27-15-14-22-6-4-5-7-24(22)18-27/h4-13,16H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPQRYUIQSKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-622134 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes often include:

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

Formation of the THIQ Core

The THIQ scaffold is central to the compound. A method described in the literature involves:

  • Step 1 : Suzuki coupling of 2-ethoxyvinyl pinacolboronate with an ortho-brominated aromatic aldehyde (e.g., 2-bromobenzaldehyde) using Pd(PPh₃)₄ and Cs₂CO₃ in a 1,4-dioxane/water mixture at 75°C for 19 hours .

  • Step 2 : Reductive cyclization of the intermediate enol ether using Et₃SiH (2.5 equivalents) and TFA (13 equivalents) in DCM at room temperature for 2.5 hours .

Key Data :

Reaction StepConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 75°CModerate
Reductive CyclizationEt₃SiH (2.5 equiv), TFA (13 equiv), DCM, rt34% (2 steps)

Methanesulfonamide Coupling

The methanesulfonamide moiety is introduced via:

  • Step 3 : Coupling of the benzyl group (e.g., 4-aminobenzyl alcohol) with methanesulfonyl chloride, followed by reaction with the THIQ-derived carbonyl compound.

Functional Group Compatibility

The synthesis demonstrates high functional group tolerance , as evidenced by the use of diverse arenes (e.g., electron-donating/withdrawing substituents) and robust catalytic systems .

Suzuki Coupling

This step introduces the C-3/C-4 unit of the THIQ scaffold. The palladium-catalyzed cross-coupling forms a carbon-carbon bond between the boronic ester and the aromatic bromide, generating an enol ether intermediate .

Reductive Amination

The enol ether undergoes intramolecular reductive amination via Et₃SiH as a hydride donor and TFA as a catalyst. This forms the six-membered THIQ ring .

Optimization of Reaction Conditions

  • Suzuki Coupling : Moderate yields were achieved under optimized conditions, though excess reagents (e.g., 2.5 equivalents of Et₃SiH) improved efficiency .

  • Reductive Cyclization : Higher TFA concentrations (13 equivalents) and extended reaction times (72 hours) were required for complete conversion .

Structural and Functional Insights

The compound’s THIQ moiety is structurally similar to derivatives studied as D1 receptor modulators , suggesting potential pharmacological applications. The methanesulfonamide group may enhance bioavailability or interact with biological targets through hydrogen bonding.

Scientific Research Applications

WAY-622134 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-622134 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cellular growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamide Derivatives

The compound belongs to a broader class of N-substituted methanesulfonamides, which exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with key analogs from pesticide chemistry and related fields:

Table 1: Structural and Functional Comparison of Methanesulfonamide Derivatives

Compound Name (IUPAC) Key Substituents Primary Use/Activity Stability/Safety Notes
Target Compound : N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide 3,4-Dimethylphenyl; tetrahydroisoquinoline-2-carbonyl-benzyl Unspecified (likely bioactive) Reacts violently with water; requires dry storage and protective equipment
Sulfentrazone: N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide Triazole ring; dichlorophenyl; difluoromethyl Herbicide (soil-applied) Stable under recommended storage conditions; low mammalian toxicity
Etobenzanid: N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Ethoxymethoxy; dichlorophenyl Herbicide (rice field weed control) Hydrolytically stable; moderate environmental persistence
Mefluidide: N-(2,4-Dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide Trifluoromethylsulfonyl; dimethylphenyl Plant growth regulator Sensitive to UV degradation; requires opaque packaging
Diflufenican: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Difluorophenyl; trifluoromethylphenoxy-pyridine Herbicide (broadleaf weed control) High photostability; long residual activity in soil

Key Findings:

Structural Determinants of Activity: The tetrahydroisoquinoline moiety in the target compound distinguishes it from pesticidal analogs, which often incorporate halogenated aryl groups (e.g., dichlorophenyl in sulfentrazone) or heterocycles (e.g., triazole in sulfentrazone) . Methanesulfonamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl in mefluidide) exhibit enhanced stability and specificity, whereas the target compound’s reactivity with water may limit its environmental persistence .

Synthesis Pathways: The target compound’s benzyl-tetrahydroisoquinoline group likely originates from carbamoyl chloride intermediates, akin to methods used for 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride synthesis (triphosgene/amine reactions) . In contrast, pesticidal analogs like sulfentrazone rely on triazole-ring formation via cyclization reactions.

Safety and Handling :

  • Unlike most pesticidal methanesulfonamides, the target compound requires rigorous moisture avoidance due to its instability, contrasting with the hydrolytic stability of etobenzanid or sulfentrazone .

Biological Activity

N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Aryl Groups : The presence of 3,4-dimethylphenyl and benzyl moieties.
  • Tetrahydroisoquinoline Core : Known for various biological activities.
  • Methanesulfonamide Group : Imparts solubility and can influence biological interactions.

Biological Activity Overview

Research indicates that compounds related to tetrahydroisoquinolines exhibit a variety of biological activities including:

  • Enzyme Inhibition : Compounds in this class have been reported to inhibit enzymes such as cathepsin B and calpain-2, which are implicated in tumor progression and neurodegenerative diseases .
  • Receptor Modulation : They act as ligands for estrogen receptors and G-protein coupled receptors, influencing various signaling pathways .
  • Neuropharmacological Effects : Some derivatives show antiepileptic and analgesic properties due to their interaction with sodium and potassium channels .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Blocking P-glycoprotein (P-gp) : This action may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
  • Modulating Ion Channels : The compound may influence neuronal excitability through modulation of ion channels .

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives:

1. Anticancer Activity

A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation .

2. Neuroprotective Effects

Research indicated that tetrahydroisoquinoline compounds could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of mitochondrial pathways and the upregulation of antioxidant enzymes .

3. Antidepressant Properties

Another study highlighted the antidepressant-like effects of tetrahydroisoquinoline derivatives in animal models. These effects were associated with increased serotonin levels in the brain, suggesting a potential role in mood regulation .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCathepsin B, Calpain-2 inhibition
Receptor InteractionEstrogen receptor modulation
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress
Antidepressant EffectsIncreased serotonin levels

Q & A

Basic Question: What are the critical steps for synthesizing N-(3,4-dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves:

Tetrahydroisoquinoline core preparation : Cyclization of phenethylamine derivatives under acidic or reductive conditions to form the 1,2,3,4-tetrahydroisoquinoline scaffold .

Benzyl coupling : Introducing the 4-(carbonyl)benzyl group via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous DCM or DMF .

Sulfonamide formation : Reacting the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
Key variables : Temperature (0–25°C for sulfonylation), solvent polarity (DMF enhances solubility but may require rigorous purification), and stoichiometry (excess methanesulfonyl chloride ensures complete conversion). Yield optimization requires monitoring by TLC or HPLC .

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; tetrahydroisoquinoline carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., ±0.3% tolerance) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the 3D structure to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinase domains). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) to validate binding modes .

Advanced Question: How to resolve contradictions in reported solubility or reactivity data for this sulfonamide derivative?

Methodological Answer:

  • Solubility conflicts : Test under standardized conditions (e.g., PBS pH 7.4, DMSO stock solutions). Use dynamic light scattering (DLS) to detect aggregation at high concentrations .
  • Reactivity discrepancies : Replicate reactions with controlled O2_2/moisture levels (Schlenk line) and characterize intermediates via in situ IR spectroscopy .
  • Cross-validate data : Compare results across multiple labs using identical batches of starting materials (e.g., 3,4-dimethylphenylamine from Kanto Reagents ).

Advanced Question: What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

  • Acute toxicity profiling : Determine LD50_{50} in rodents (oral/i.v. routes) and compare to structurally similar sulfonamides (e.g., LD50_{50} >2800 mg/kg for related compounds ).
  • Metabolite screening : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Dose optimization : Start at 1/10 of the maximum tolerated dose (MTD) in pharmacokinetic studies .

Advanced Question: How to design experiments to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Measure IC50_{50} using fluorogenic substrates (e.g., for proteases) under varying ATP/cofactor concentrations .
  • Competitive binding : Perform displacement assays with known inhibitors (e.g., isothermal titration calorimetry) .
  • Post-translational modification analysis : Western blotting to assess phosphorylation changes in target pathways .

Advanced Question: What synthetic modifications enhance the compound’s stability in aqueous buffers?

Methodological Answer:

  • Protecting groups : Temporarily mask the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) during synthesis to prevent hydrolysis .
  • PEGylation : Attach polyethylene glycol chains to the benzyl group to improve hydrophilicity .
  • pH optimization : Formulate in citrate buffers (pH 4–5) where sulfonamide protonation reduces nucleophilic attack .

Advanced Question: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-optimize force fields : Adjust partial charges in docking software to better reflect sulfonamide’s electron-withdrawing effects .
  • Validate false negatives : Test compounds with poor in silico scores but high experimental activity via SPR (surface plasmon resonance) .
  • Incorporate solvent effects : Use explicit water models in MD simulations to account for desolvation penalties .

Advanced Question: What methodologies are critical for studying structure-activity relationships (SAR) in this chemical series?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with halogenated or methoxy groups on the phenyl rings and compare IC50_{50} values .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • Crystallography : Co-crystallize derivatives with target proteins to correlate structural features with binding modes .

Advanced Question: How to optimize protocols for large-scale purification without compromising compound integrity?

Methodological Answer:

  • Column chromatography : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) and monitor fractions by LC-MS .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to achieve >99% purity. Slow cooling minimizes impurity entrapment .
  • Lyophilization : For hygroscopic intermediates, lyophilize aqueous solutions under high vacuum to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide

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